Pulegone-d8
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Overview
Description
Pulegone-d8 is a deuterated form of pulegone, a naturally occurring monoterpene ketone found in the essential oils of various plants, particularly those in the mint family (Lamiaceae). The deuterium labeling in this compound makes it a valuable compound for scientific research, particularly in the fields of pharmacokinetics and metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pulegone-d8 can be synthesized through the hydrogenation of pulegone using deuterium gas. The reaction typically involves the use of a palladium or platinum catalyst under controlled temperature and pressure conditions. The deuterium atoms replace the hydrogen atoms in the pulegone molecule, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the large-scale hydrogenation of pulegone using deuterium gas. The process requires specialized equipment to handle deuterium and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pulegone-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form menthone-d8 and menthol-d8.
Reduction: The compound can be reduced to form isothis compound.
Substitution: this compound can undergo substitution reactions where the deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents, depending on the desired substitution, can be used under appropriate conditions.
Major Products
- Various substituted this compound derivatives from substitution reactions.
Menthone-d8: and from oxidation.
Isothis compound: from reduction.
Scientific Research Applications
Pulegone-d8 is extensively used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanisms and studies involving deuterium isotope effects.
Biology: Helps in understanding metabolic pathways and enzyme interactions.
Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs.
Industry: Employed in the development of new synthetic methodologies and the study of reaction kinetics.
Mechanism of Action
The mechanism of action of pulegone-d8 involves its interaction with various molecular targets and pathways. In biological systems, this compound can inhibit certain enzymes, affecting metabolic pathways. The deuterium atoms in this compound can alter the compound’s pharmacokinetics, leading to differences in absorption, distribution, metabolism, and excretion compared to non-deuterated pulegone.
Comparison with Similar Compounds
Similar Compounds
Pulegone: The non-deuterated form of pulegone.
Menthone: A related monoterpene ketone.
Menthol: A monoterpene alcohol derived from menthone.
Uniqueness
Pulegone-d8 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for more precise tracking in metabolic studies and can lead to differences in reaction kinetics and mechanisms compared to non-deuterated compounds.
Properties
Molecular Formula |
C10H16O |
---|---|
Molecular Weight |
160.28 g/mol |
IUPAC Name |
(3R)-2,2-dideuterio-6-(1,1,1,3,3,3-hexadeuteriopropan-2-ylidene)-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8H,4-6H2,1-3H3/t8-/m1/s1/i1D3,2D3,6D2 |
InChI Key |
NZGWDASTMWDZIW-IJLHJJQBSA-N |
Isomeric SMILES |
[2H]C1([C@@H](CCC(=C(C([2H])([2H])[2H])C([2H])([2H])[2H])C1=O)C)[2H] |
Canonical SMILES |
CC1CCC(=C(C)C)C(=O)C1 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.